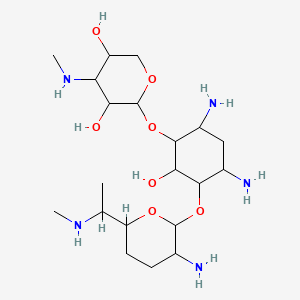

4"-Demethylgentamicin C1

Description

Properties

CAS No. |

66322-28-9 |

|---|---|

Molecular Formula |

C20H41N5O7 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C20H41N5O7/c1-8(24-2)13-5-4-9(21)19(30-13)31-17-10(22)6-11(23)18(16(17)28)32-20-15(27)14(25-3)12(26)7-29-20/h8-20,24-28H,4-7,21-23H2,1-3H3 |

InChI Key |

OEEYBJFUFKFHDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)NC |

Origin of Product |

United States |

Biosynthesis and Pathway Engineering of Aminoglycosides

General Biosynthetic Pathways for Aminocyclitol-Aminoglycoside Antibiotics

The biosynthesis of the aminocyclitol core, a defining feature of aminoglycoside antibiotics, primarily follows two distinct enzymatic routes originating from sugar phosphate (B84403) precursors. nih.gov These pathways are named after key intermediates: the myo-inositol pathway and the 2-deoxy-scyllo-inosose (B3429959) pathway. psu.edu

Myo-Inositol Pathway (e.g., Streptomycin (B1217042), Hygromycin A)

The myo-inositol pathway begins with the cyclization of D-glucose-6-phosphate to form myo-inositol-1-phosphate, which is then dephosphorylated to myo-inositol. annualreviews.org This cyclitol then undergoes a series of modifications, including oxidation and transamination, to generate the specific aminocyclitol moiety found in the final antibiotic. nih.gov For instance, in the biosynthesis of streptomycin, myo-inositol is oxidized to scyllo-inosose and subsequently transaminated to scyllo-inosamine. nih.gov Similarly, the unique aminocyclitol of hygromycin A, neo-inosamine-2, is also derived from a myo-inositol intermediate. nih.gov The biosynthesis of spectinomycin (B156147) also utilizes myo-inositol to form its actinamine core. asm.org

2-Deoxy-scyllo-inosose Pathway (e.g., Gentamicin (B1671437), Kanamycin (B1662678), Butirosin)

This pathway is responsible for the formation of 2-deoxystreptamine (B1221613) (2-DOS), the central aminocyclitol core in a large and clinically important group of aminoglycosides, including the gentamicins, kanamycins, and butirosin. researchgate.netnih.gov The key initial step is the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI) by the enzyme DOI synthase. nih.govjst.go.jpnih.gov This intermediate then undergoes two rounds of amination and a reduction step to yield 2-deoxystreptamine, which serves as the aglycone scaffold for subsequent glycosylation events. researchgate.net

Precursors and Early Biosynthetic Steps

The biosynthesis of all aminoglycosides begins with central metabolites, primarily D-glucose. Through a series of highly regulated enzymatic reactions, this simple sugar is converted into the complex cyclic structures that form the antibiotic core.

Conversion of D-Glucose to Myo-Inositol Phosphate Derivatives

The journey from D-glucose to the myo-inositol-derived aminocyclitols commences with its phosphorylation to D-glucose-6-phosphate (G6P) by hexokinase. annualreviews.org The key enzyme in this early stage is myo-inositol-1-phosphate synthase (MIPS), which catalyzes the NAD+-dependent cyclization of G6P to L-myo-inositol-1-phosphate (MIP). nih.govasm.org This reaction is a critical branching point from primary metabolism into the secondary metabolic pathway of these antibiotics. psu.edu The resulting MIP is then dephosphorylated by a specific phosphatase, myo-inositol monophosphatase (IMPase), to yield free myo-inositol, the direct precursor for further modifications. nih.govjmb.or.kr

In the 2-deoxy-scyllo-inosose pathway, the precursor is also D-glucose-6-phosphate. However, it is acted upon by a different type of sugar phosphate cyclase, the 2-deoxy-scyllo-inosose synthase (DOIS). researchgate.net This enzyme catalyzes a multistep reaction, also requiring NAD+, to form 2-deoxy-scyllo-inosose (DOI). nih.gov

| Precursor | Intermediate | Final Product of Early Pathway | Key Enzyme(s) | Antibiotic Class Example |

| D-Glucose-6-Phosphate | L-myo-Inositol-1-Phosphate | myo-Inositol | myo-Inositol-1-Phosphate Synthase (MIPS), myo-Inositol Monophosphatase (IMPase) | Streptomycin |

| D-Glucose-6-Phosphate | 2-deoxy-scyllo-inosose | 2-deoxystreptamine | 2-deoxy-scyllo-inosose Synthase (DOIS) | Gentamicin |

Formation of Aminocyclitol Moieties (e.g., Actinamine, 2-Deoxystreptamine)

The formation of the aminocyclitol moieties is a hallmark of aminoglycoside biosynthesis, involving a series of oxidation and transamination reactions.

2-Deoxystreptamine (2-DOS): Following the synthesis of 2-deoxy-scyllo-inosose (DOI), the pathway to 2-DOS involves two crucial aminotransferase steps. researchgate.net L-glutamine serves as the primary amino donor in these reactions. nih.gov The first transamination, catalyzed by an L-glutamine:DOI aminotransferase, converts DOI to 2-deoxy-scyllo-inosamine. researchgate.net This is followed by an oxidation and a second transamination at a different position on the cyclitol ring to yield 2-DOS. researchgate.net

Actinamine: The biosynthesis of actinamine, the di-N-methylated-2-epi-streptamine moiety of spectinomycin, also begins with myo-inositol. asm.org The pathway involves two successive rounds of oxidation and transamination. nih.gov It is proposed that a myo-inositol dehydrogenase and an aminotransferase are used iteratively to install the two amino groups. nih.gov The N-methylation steps, with S-adenosyl-L-methionine as the methyl donor, occur after the formation of the 2-epi-streptamine core. asm.org

Genetic Architecture of Aminoglycoside Biosynthetic Gene Clusters

The enzymes responsible for the biosynthesis of aminoglycoside antibiotics are typically encoded by genes clustered together on the chromosome of the producing microorganism. researchgate.net These biosynthetic gene clusters (BGCs) contain not only the genes for the synthesis of the aminocyclitol core and the sugar appendages but also genes for antibiotic resistance and transport. researchgate.netnih.gov

The BGCs for aminoglycosides that utilize the 2-deoxy-scyllo-inosose pathway, such as gentamicin, kanamycin, and butirosin, share a conserved set of genes for the synthesis of the 2-deoxystreptamine core. nih.gov For example, the gene for DOI synthase is a hallmark of these clusters (e.g., genC in gentamicin, kanC in kanamycin, and btrC in butirosin). nih.gov Following the synthesis of the 2-DOS core, pathway-specific enzymes, particularly glycosyltransferases, attach and modify the sugar moieties, leading to the structural diversity observed in this antibiotic family. researchgate.net

In contrast, the BGCs for myo-inositol-derived aminoglycosides, like streptomycin and spectinomycin, lack a DOI synthase gene but contain genes for myo-inositol processing, such as myo-inositol dehydrogenase. jmb.or.kr The genetic organization of these clusters provides a blueprint for the stepwise assembly of the antibiotic and offers a powerful tool for pathway engineering and the generation of novel antibiotic structures through combinatorial biosynthesis. nih.gov

| Gene Cluster | Producing Organism | Key Genes and Functions |

| Gentamicin | Micromonospora echinospora | gtmA (DOI synthase), gtmB/gacH (aminotransferases), genK (methyltransferase), Glycosyltransferases, Resistance genes. nih.govgoogle.com |

| Kanamycin | Streptomyces kanamyceticus | kanC (DOI synthase), kanB (aminotransferase), kanJ/kanK (modification enzymes), Glycosyltransferases. google.comf1000research.com |

| Butirosin | Bacillus circulans | btrC (DOI synthase), btrS/btrR (aminotransferases), btrL/btrM (glycosyltransferases), Acyl transferase for side chain attachment. nih.govgoogle.com |

| Streptomycin | Streptomyces griseus | strI (myo-inositol dehydrogenase), stsC (aminotransferase), Genes for streptidine (B14820) and streptose (B1236354) synthesis, Glycosyltransferases. nih.govgoogle.com |

| Spectinomycin | Streptomyces spectabilis | speA (myo-inositol monophosphatase), speB (myo-inositol dehydrogenase), spcS2 (aminotransferase), Genes for actinospectose synthesis. jmb.or.kr |

Enzymatic Steps and Key Modifying Enzymes in Aminoglycoside Biosynthesis

The biosynthesis of the gentamicin C complex is a branched pathway involving numerous enzymes that build upon a common pseudotrisaccharide intermediate, gentamicin X2. cam.ac.ukbiorxiv.org This intricate process, governed by the gen gene cluster, involves several key classes of enzymes that perform specific modifications. researchgate.net

Glycosyltransferases (GTs) are fundamental to the assembly of aminoglycosides, as they are responsible for attaching sugar moieties to the central 2-DOS scaffold. In the gentamicin pathway, the process begins when the glycosyltransferase GenM1 transfers an N-acetyl-D-glucosamine (GlcNAc) molecule onto the C-4 position of the 2-DOS core, forming 2'-N-acetyl-paromamine. nih.gov Following deacetylation by the enzyme GenD to yield paromamine, a second glycosyltransferase, GenM2, attaches a xylose sugar to create the pseudotrisaccharide gentamicin A2. nih.gov The substrate flexibility and specificity of these GTs are crucial determinants of the final structure and are key targets for bioengineering. frontiersin.org Swapping GTs from different aminoglycoside pathways, a strategy known as glycodiversification, has been successfully used to create hybrid antibiotics. nih.govnih.gov

Methylation is a critical modification step that defines the specific components of the gentamicin complex. frontiersin.org The pathway involves several key methyltransferases:

GenN and GenD1: These enzymes act sequentially on the gentamicin A2 intermediate. GenN is an N-methyltransferase that modifies the 3''-amino group, and GenD1 is a C-methyltransferase that adds a methyl group to the C-4'' position, ultimately forming gentamicin X2. nih.gov

GenK: This cobalamin-dependent radical S-adenosyl-L-methionine (SAM) enzyme is a pivotal methyltransferase that acts at a major branchpoint in the pathway. biorxiv.orgnih.govacs.org GenK catalyzes the methylation of the C-6' position of gentamicin X2 to produce G418 (Geneticin). biorxiv.orgnih.gov The presence or absence of this methylation step directs the biosynthesis toward different arms of the pathway. biorxiv.org The direct precursor to 4''-Demethylgentamicin-C1, Gentamicin C1, is formed down the pathway branch initiated by GenK's activity. nih.govbiorxiv.org

GenL: This N-methyltransferase catalyzes the final methylation step on the 6'-amino group of intermediates gentamicin C1a and gentamicin C2 to produce gentamicin C2b and C1, respectively. cam.ac.ukresearchgate.net

The creation of 4''-Demethylgentamicin-C1 is conceptually linked to the function of GenD1. While direct knockout of genD1 would prevent the 4''-methylation and lead to a demethylated analog, the specific generation of 4''-Demethylgentamicin-C1 would require the rest of the pathway for Gentamicin C1 to proceed. This involves the action of GenK, subsequent modifications to form the C-complex scaffold, and the final N-methylation by GenL.

Table 1: Key Methyltransferases in Gentamicin Biosynthesis

| Gene | Enzyme | Function | Substrate(s) | Product(s) |

| genN | GenN | N-methylates the 3''-amino group | Gentamicin A | 3''-N-methylated intermediate |

| genD1 | GenD1 | C-methylates the 4''-position | 3''-N-methylated intermediate | Gentamicin X2 |

| genK | GenK | C-methylates the 6'-position, creating a major pathway branch | Gentamicin X2 | G418 (Geneticin) |

| genL | GenL | N-methylates the 6'-amino group | Gentamicin C2, Gentamicin C1a | Gentamicin C1, Gentamicin C2b |

Aminotransferases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that play crucial roles in the later stages of gentamicin biosynthesis, including amination and epimerization. nih.govresearchgate.net The gentamicin gene cluster encodes four such enzymes (GenB1, GenB2, GenB3, GenB4). nih.govacs.org

GenB1 is the primary aminotransferase responsible for converting the 6'-oxo intermediates (derived from gentamicin X2 and G418) into aminated products JI-20A and JI-20B, respectively. biorxiv.orgnih.gov

GenB2 functions primarily as an epimerase, interconverting gentamicin C2a and C2 by changing the stereochemistry at the C-6' position. cam.ac.ukresearchgate.netacs.org It also possesses some aminotransferase activity. acs.orgnih.gov

GenB3 and GenB4 work in concert to perform an unusual 3',4'-dideoxygenation. biorxiv.orgnih.govacs.org GenB4, a bifunctional enzyme, has been shown to catalyze both reduction and transamination activities in the final steps of this process. researchgate.netnih.gov

The removal of hydroxyl groups and the oxidation of intermediates are key tailoring steps. The 3',4'-didehydroxylation is a hallmark of the gentamicin C complex, protecting it from inactivation by certain bacterial resistance enzymes. biorxiv.orgresearchgate.net This complex process is initiated by the phosphotransferase GenP , which phosphorylates the 3'-hydroxyl group of intermediates like JI-20A and JI-20Ba. researchgate.netacs.org Subsequently, the PLP-dependent enzymes GenB3 and GenB4 catalyze a series of reactions including elimination and reduction to remove both the 3' and 4' hydroxyl groups. biorxiv.orgresearchgate.netacs.org

Dehydrogenation is also critical. The enzyme GenQ , a flavin-linked dehydrogenase, oxidizes the 6'-hydroxyl group of both gentamicin X2 and G418, preparing them for amination by GenB1. nih.gov

Combinatorial Biosynthesis and Pathway Engineering Strategies for Novel Aminoglycosides

Combinatorial biosynthesis leverages the understanding of biosynthetic pathways to create novel compounds by modifying the genetic makeup of the producing organism. nih.govresearchgate.net This approach, also known as pathway engineering, involves the targeted manipulation of biosynthetic gene clusters to alter the final structure of a natural product. nih.gov

The generation of 4''-Demethylgentamicin-C1 is a direct outcome of manipulating the gentamicin biosynthetic gene cluster. The most critical enzyme in this context is the C-methyltransferase GenD1, which is responsible for adding the methyl group at the C-4'' position of the garosamine (B1245194) sugar. nih.gov

By creating a specific gene deletion mutant of M. echinospora that lacks a functional genD1 gene, the biosynthesis is redirected. The pathway would proceed as follows:

The unmethylated precursor to gentamicin X2 is formed.

This demethylated analog is then processed by the subsequent enzymes in the pathway.

Critically, the C-6' methyltransferase GenK acts on this novel substrate, initiating the branch of the pathway that leads to the C1, C2, and C2a components. nih.govresearchgate.net

Further modifications, including dehydrogenation (GenQ), amination (GenB1), didehydroxylation (GenP, GenB3, GenB4), and final N-methylation (GenL), would lead to the production of 4''-Demethylgentamicin-C1. nih.govbiorxiv.orgresearchgate.net

This strategy demonstrates the potential of combinatorial biosynthesis. By inactivating a single methyltransferase gene (genD1), the substrate specificity of the downstream enzymes is exploited to produce a novel, specifically demethylated gentamicin derivative. bohrium.com Similar strategies, such as inactivating genK, have been used to eliminate entire branches of the pathway, thereby increasing the yield of other components like gentamicin C1a. nih.govresearchgate.net

Glycodiversification through Glycosyltransferase Swapping

A powerful strategy for generating structural diversity in aminoglycosides is glycodiversification, which involves the swapping of glycosyltransferases (GTs) between different antibiotic biosynthetic pathways. This approach can lead to the creation of hybrid antibiotics with novel sugar moieties, potentially altering their spectrum of activity and improving their safety profile.

A notable example of this technique is the creation of "genkamicins" (GKs), a series of novel hybrid aminoglycoside antibiotics. biorxiv.orgnih.gov This was achieved by replacing the native glycosyltransferase, GenM2, in the gentamicin producer Micromonospora echinospora with KanM2, a GT from the kanamycin biosynthetic pathway. nih.gov This swap resulted in the incorporation of a glucose moiety instead of the typical xylose at ring III of the gentamicin scaffold. biorxiv.orgnih.gov This research demonstrates the flexibility of the gentamicin biosynthetic machinery to accept foreign GTs and produce novel compounds. While this specific study did not report the generation of 4''-Demethylgentamicin-C1, it underscores the potential of GT swapping to create a wide array of new aminoglycoside structures.

Table 1: Examples of Glycosyltransferase Swapping in Aminoglycoside Biosynthesis

| Original Producer Strain | Native Glycosyltransferase | Swapped Glycosyltransferase | Resulting Novel Compounds | Reference |

|---|

Heterologous Expression Systems for Modified Antibiotics

The genetic manipulation of some industrial antibiotic-producing strains, such as Micromonospora, can be challenging. Heterologous expression, the transfer of a biosynthetic gene cluster into a more genetically tractable host, provides a valuable alternative for studying and engineering antibiotic production. Streptomyces venezuelae, a non-aminoglycoside producer, has been successfully used as a heterologous host to express genes from the gentamicin biosynthetic pathway. pnas.org

This approach allows for the systematic investigation of gene function through the expression of different combinations of biosynthetic genes. For instance, the minimal set of genes required for the synthesis of gentamicin A2, a key intermediate, was identified by expressing them in S. venezuelae. pnas.org This system provides a powerful platform for engineering modified aminoglycosides. By introducing a modified gene cluster, for example, one lacking a functional genD1 gene, into a heterologous host, it is possible to produce specific derivatives like 4''-Demethylgentamicin-C1 in a cleaner genetic background, facilitating purification and characterization.

Table 2: Heterologous Host for Aminoglycoside Biosynthesis Research

| Heterologous Host | Expressed Genes/Pathway | Purpose of Expression | Reference |

|---|

CRISPR/Cas9-Mediated Chromosomal Editing for Precursor Supply

The advent of CRISPR/Cas9 technology has revolutionized the field of metabolic engineering, providing a highly efficient and precise tool for genome editing. In the context of aminoglycoside biosynthesis, CRISPR/Cas9 has been instrumental in creating targeted gene knockouts to alter the metabolic flux and generate specific congeners.

The production of specific gentamicin components, which can serve as precursors for semi-synthetic antibiotics, has been a significant goal. For example, to increase the production of gentamicin C1a, a precursor for the semi-synthetic antibiotic etimicin, the genK and genL genes have been knocked out in Micromonospora purpurea. semanticscholar.org The genK gene encodes a methyltransferase responsible for C-6' methylation, and its inactivation diverts the pathway towards C1a production. semanticscholar.org The genL gene, which encodes the N-methyltransferase for the final step in gentamicin C1 and C2b synthesis, was also knocked out to prevent the conversion of C1a to C2b. semanticscholar.org This work highlights the successful application of CRISPR/Cas9 to precisely modify the gentamicin biosynthetic pathway. The generation of 4''-Demethylgentamicin-C1 would logically follow a similar strategy, utilizing CRISPR/Cas9 to inactivate the genD1 methyltransferase gene in a gentamicin C1-producing strain.

Table 3: CRISPR/Cas9-Mediated Gene Knockouts in Micromonospora for Altered Gentamicin Production

| Target Gene(s) | Host Strain | Objective | Resulting Major Product | Reference |

|---|

Mechanism of Action: Molecular Interactions with Bacterial Ribosomes

Binding to Bacterial Ribosomal Subunits

The efficacy of 4''-Demethylgentamicin-C1 as an antibiotic is rooted in its specific targeting of bacterial ribosomes, which possess structural differences from their eukaryotic counterparts, thereby minimizing effects on the host organism.

Like other aminoglycoside antibiotics, the primary intracellular target for 4''-Demethylgentamicin-C1 is the bacterial 30S ribosomal subunit. ontosight.ainih.gov This subunit is a critical component of the 70S ribosome, responsible for the crucial task of decoding mRNA codons during protein synthesis. wikipedia.org By binding to the 30S subunit, 4''-Demethylgentamicin-C1 interferes with the fidelity of this decoding process, inducing errors in the nascent polypeptide chain. ontosight.ainih.gov

The binding site for 4''-Demethylgentamicin-C1 is located within a highly conserved region of the 16S ribosomal RNA (rRNA), a major structural and functional component of the 30S subunit. wikipedia.orgnih.gov Specifically, it targets the aminoacyl-tRNA site, commonly known as the A-site. nih.govrcsb.org The A-site is a functionally critical region of the ribosome where the codon-anticodon recognition occurs, ensuring the correct aminoacyl-tRNA is selected for incorporation into the growing peptide chain. wikipedia.orgrcsb.org Aminoglycosides, including those of the gentamicin (B1671437) family, bind to the A-site and disrupt its function, leading to a decrease in the accuracy of translation. rcsb.org

A key structural element of the 16S rRNA A-site involved in the binding of 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides like gentamicin is helix 44 (h44). nih.gov This helix forms a major part of the decoding center. Aminoglycosides bind near the top of h44, in close proximity to where the A-site tRNA would normally interact. nih.gov The binding of the drug to this region stabilizes a specific conformation of the A-site that compromises the proofreading mechanism of the ribosome. Analysis of the interface between helix 44 and the adjacent helix 45 (h45) shows that antibiotic binding can induce and lock in specific conformational states, highlighting the dynamic nature of this interaction. nih.gov

Molecular Basis of Action at the Decoding Center

The binding of 4''-Demethylgentamicin-C1 to the A-site is characterized by specific hydrogen bonds with universally conserved nucleotides, which directly causes the misreading of the genetic code.

Two universally conserved adenine (B156593) residues within the 16S rRNA, A1492 and A1493, are crucial for decoding fidelity. embopress.org During normal translation, these bases monitor the correctness of the codon-anticodon helix formed between the mRNA and the incoming tRNA. wikipedia.org Structural studies of related aminoglycosides, such as geneticin, bound to the A-site reveal that the drug's neamine (B104775) core makes essential hydrogen bonds with the phosphate (B84403) oxygen atoms of these bulged adenine bases. rcsb.org This interaction with A1492 and A1493 is a cornerstone of the aminoglycoside mechanism of action.

The binding of aminoglycosides to the A-site induces a significant conformational change in the ribosome. biorxiv.org Specifically, it forces the key adenine residues, A1492 and A1493, to flip out from their position within helix 44 and adopt a conformation that mimics the state of the ribosome when a correct (cognate) tRNA is bound. embopress.org This "flipped out, locked" conformation effectively traps the ribosome in a state that signals a correct codon-anticodon match, even when a non-cognate tRNA is present. This disruption of the delicate balance of ribosomal dynamics and conformational states is what ultimately leads to the misreading of mRNA and the production of non-functional or toxic proteins. embopress.orgbiorxiv.org This process is further facilitated by larger-scale movements in the ribosome, such as inter-subunit rotation or "ratcheting," which are influenced by the binding of elongation factors and can be perturbed by antibiotics. embopress.org

Influence on Codon-Anticodon Interaction

4''-Demethylgentamicin C1, like other aminoglycoside antibiotics, exerts its effect by binding to the decoding A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S subunit. mdpi.comnih.govasm.org This binding site is crucial for the accurate recognition of the mRNA codon by the corresponding transfer RNA (tRNA) anticodon. The binding of the aminoglycoside induces a distinct conformational change in the A-site. Specifically, it forces two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within helix 44 of the 16S rRNA. nih.govoup.com

This altered conformation mimics the state the ribosome adopts when a correct, or cognate, codon-anticodon pairing has occurred. nih.govoup.com By locking the A-site into this "on" state, 4''-Demethylgentamicin C1 effectively compromises the ribosome's proofreading ability. The ribosome's capacity to discriminate between the correct tRNA and structurally similar but incorrect (near-cognate) tRNAs is significantly reduced. nih.govembopress.org This leads to erratic and unstable interactions between codons and anticodons, forming the basis for the misreading of the genetic code. nih.gov

Effects on Bacterial Protein Synthesis

The binding of 4''-Demethylgentamicin C1 to the ribosomal A-site triggers a cascade of events that severely impair bacterial protein synthesis, ultimately leading to cell death. These effects include the misreading of mRNA, inhibition of the elongation and translocation steps, and synergistic effects that amplify ribosomal dysfunction.

Misreading of Messenger RNA (mRNA)

A primary consequence of the compromised codon-anticodon interaction is the rampant misreading of the mRNA template. mdpi.comwikipedia.orgcreative-diagnostics.comwikipedia.org The ribosome, unable to properly proofread, frequently accepts and incorporates incorrect aminoacyl-tRNAs into the growing polypeptide chain. wikipedia.orgwikipedia.org This results in the synthesis of aberrant proteins with incorrect amino acid sequences. These non-functional or misfolded proteins can aggregate within the cell, leading to a state of proteotoxic stress. wikipedia.orgasm.org Studies have shown that bactericidal aminoglycosides can induce not only single amino acid substitutions but also clusters of translation errors, where multiple incorrect amino acids are incorporated in sequence. nih.govmpg.de

Inhibition of Protein Elongation and Translocation

In addition to causing misreading, 4''-Demethylgentamicin C1 and other gentamicins inhibit the translocation step of protein synthesis. mdpi.comnih.govembopress.orgnih.gov Translocation is the critical process where the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively, to allow for the next codon to be read. The binding of the aminoglycoside at the primary binding site on helix 44 of the 16S rRNA is the main cause of this inhibition. nih.govdrugbank.com This interference with the ribosome's movement effectively slows down or halts the elongation of the polypeptide chain. pnas.org At high concentrations, this inhibition of translocation can become nearly absolute. nih.gov

Comparative Ribosomal Binding Dynamics and Affinities

The gentamicin complex is a mixture of several related components, primarily gentamicins C1, C1a, and C2. These components share a common binding site on the ribosome but exhibit notable differences in their binding affinities, which in turn influences their biological activity.

Affinity Differences Among Gentamicin C Components (e.g., Gentamicin C1, C1a, C2)

All major gentamicin C components bind to the same A-site within the 16S rRNA of the 30S ribosomal subunit. embopress.orgresearchgate.net However, their affinity for this site varies due to minor differences in their chemical structures, specifically the methylation patterns on the purpurosamine ring. nih.govacs.org

Biochemical studies have demonstrated that Gentamicin C1a possesses the highest binding affinity. Gentamicin C2 binds with a slightly lower affinity than C1a. In stark contrast, 4''-Demethylgentamicin C1 (Gentamicin C1) displays a significantly weaker interaction, with a binding affinity that is 20 to 50 times lower than that of Gentamicin C1a and C2. embopress.orgresearchgate.net These differences in binding affinity directly correlate with the compounds' respective abilities to inhibit protein synthesis in vitro. researchgate.netnih.gov

The following table summarizes the dissociation constants (Kd), a measure of binding affinity where a lower value indicates a stronger affinity, for the gentamicin C components.

| Compound | Dissociation Constant (Kd) at 4°C (µM) | Relative Affinity |

| Gentamicin C1a | 0.01 | Highest |

| Gentamicin C2 | 0.025 | High |

| 4''-Demethylgentamicin C1 | 0.5 | Lowest |

| Data sourced from structural studies of gentamicin component interactions with a model A-site RNA oligonucleotide. embopress.org |

The following table provides a summary of the effects of 4''-Demethylgentamicin C1 on bacterial protein synthesis.

| Effect | Mechanism | Consequence |

| Influence on Codon-Anticodon Interaction | Binds to the ribosomal A-site, inducing a conformational change that mimics a cognate tRNA match. nih.govoup.com | Reduces the ribosome's proofreading ability and fidelity. nih.govembopress.org |

| mRNA Misreading | Causes acceptance of incorrect aminoacyl-tRNAs. wikipedia.orgwikipedia.org | Synthesis of non-functional, misfolded, or truncated proteins. wikipedia.orgwikipedia.org |

| Inhibition of Translocation | Binds to helix 44 of the 16S rRNA, impeding the ribosome's movement along the mRNA. nih.govdrugbank.com | Slows or halts the protein elongation process. pnas.org |

Characterization Using Structural Biology Methods

While specific high-resolution structural data for 4''-Demethylgentamicin C1 is not prominently available in published literature, extensive studies on the closely related Gentamicin C1a provide a precise model for its molecular interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to solve the structure of Gentamicin C1a in complex with an RNA oligonucleotide that mimics the bacterial ribosomal A site. embopress.orgnih.gov

These structural studies reveal that the antibiotic binds within the major groove of the A-site RNA. embopress.orgembopress.org The interaction is stabilized by a network of specific hydrogen bonds between the functional groups on the antibiotic's three rings (designated I, II, and III) and the nucleotides of the rRNA. embopress.orgnih.gov

Key findings from the structural analysis of the Gentamicin C1a-RNA complex include:

Conformational Change: The binding of the drug forces a distinct conformational change in the A site, most notably causing two universally conserved adenine residues (A1492 and A1493) to flip out from their stacked position within the helix. nih.gov This flipped-out conformation is crucial for the misreading of the genetic code.

Specific Contacts: Rings I and II of the aminoglycoside direct the primary, specific interactions with the RNA. Ring III, which is a distinguishing feature of the gentamicin subclass, also forms specific contacts with conserved base pairs. embopress.orgrcsb.org For instance, direct hydrogen bonds are observed between the drug and nucleotides such as G1491 and U1495. nih.gov

The name "4''-Demethylgentamicin C1" indicates the absence of a methyl group at the 4'' position on Ring III compared to its parent compound. The structural data for Gentamicin C1a suggests this region of the molecule also contributes to specific RNA interactions, implying that its absence in 4''-Demethylgentamicin C1 would likely alter the binding affinity and potentially the activity profile of the compound. embopress.org

| Aminoglycoside Ring | Interacting RNA Nucleotide | Type of Interaction | Structural Consequence |

|---|---|---|---|

| Ring I | A1408, G1491, A1492, A1493 | Hydrogen Bonding, Electrostatic | Stabilizes flipped-out conformation of A1492/A1493 |

| Ring II | C1409, G1491 | Hydrogen Bonding | Anchors the drug in the A site major groove |

| Ring III | G1405, U1406 | Hydrogen Bonding | Contributes to binding specificity and affinity |

In vitro Functional Biochemical Assays

A variety of in vitro functional assays are used to quantify the activity of aminoglycosides like 4''-Demethylgentamicin C1. These assays measure the compound's binding affinity for its ribosomal target and its effectiveness at inhibiting protein synthesis.

Chemical Footprinting: This technique is used to identify the precise binding site of a drug on an RNA molecule and to estimate its binding affinity. Using reagents like dimethyl sulfate (B86663) (DMS), which modifies accessible nucleotides, researchers can observe which bases are protected from modification by the bound drug. embopress.org Quantitative analysis of these protections allows for the calculation of the dissociation constant (Kd). Studies on gentamicin components showed that Gentamicin C1a and C2 bind with high affinity (Kd of 0.01 and 0.025 µM, respectively, at 4°C), while Gentamicin C1 binds with a lower affinity (Kd of 0.5 µM). embopress.org

Cell-Free Translation Inhibition Assays: These assays directly measure the inhibitory effect of a compound on protein synthesis. A common setup uses bacterial S30 extracts, which contain all the necessary components for translation (ribosomes, tRNAs, factors), and an mRNA template that codes for a reporter protein like luciferase. acs.orgresearchgate.net The activity of the reporter protein is measured at various concentrations of the antibiotic to determine the IC50 value—the concentration at which 50% of translation is inhibited.

Minimum Inhibitory Concentration (MIC) Assays: While a whole-cell assay, the MIC is a crucial functional measure that reflects a compound's ability to inhibit bacterial growth. pnas.org It is influenced not only by ribosomal inhibition but also by cell permeability. Studies have shown that the different gentamicin C congeners (C1, C1a, C2, C2a) exhibit similar MIC values against various bacterial strains that lack specific resistance enzymes. nih.govpnas.org

Although 4''-Demethylgentamicin C1 is known to possess activity against both Gram-positive and Gram-negative bacteria, specific Kd or IC50 values from comparative studies are not widely reported in the literature. medchemexpress.commedchemexpress.com

| Compound | Assay Type | Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Gentamicin C1a | Chemical Footprinting (A-site RNA) | Kd | 0.01 µM (at 4°C) | embopress.org |

| Gentamicin C1 | Chemical Footprinting (A-site RNA) | Kd | 0.5 µM (at 4°C) | embopress.org |

| Gentamicin C2 | Chemical Footprinting (A-site RNA) | Kd | 0.025 µM (at 4°C) | embopress.org |

| Gentamicin Congeners | Cell-Free Translation Inhibition | IC50 | Varies by congener and ribosome type | acs.org |

In vitro Single-Molecule Approaches

Single-molecule techniques, particularly those using fluorescence resonance energy transfer (smFRET), have provided unprecedented insights into the dynamic effects of antibiotics on the ribosome. nih.gov These approaches allow researchers to observe the conformational changes of individual ribosomes in real-time as they interact with antibiotics. nih.govpnas.org

Studies using single-molecule methods to investigate the effects of gentamicin have revealed that:

Inhibition of Ribosomal Dynamics: Gentamicin disrupts the natural conformational dynamics of the ribosome that are essential for translocation. It has been shown to slow the rate of translocation and lengthen the lifetime of the ribosome in a non-rotated state, effectively stalling the elongation cycle. nih.govpnas.org

Real-Time Elongation Effects: By tracking fluorescently labeled tRNAs in live cells, researchers have observed that gentamicin slows down translation elongation by two- to four-fold rather than completely halting it. pnas.org This suggests the bactericidal effect may arise from a combination of slowed synthesis and the production of faulty proteins due to miscoding. acs.orgpnas.org

These powerful techniques can dissect the subtle mechanistic differences between closely related antibiotic derivatives. While these studies have been conducted using gentamicin mixtures, the application of single-molecule approaches to 4''-Demethylgentamicin C1 could precisely delineate how the absence of the 4''-methyl group impacts the dynamics of ribosomal inhibition. nih.govpnas.org

Mechanisms of Bacterial Resistance and Strategies to Overcome Them

Enzymatic Modification of Aminoglycosides

Enzymatic modification by AMEs is the most common cause of bacterial resistance to aminoglycosides. frontiersin.org These enzymes catalyze the transfer of a functional group—an acetyl, nucleotidyl (adenyl), or phosphoryl group—to specific amino or hydroxyl moieties on the aminoglycoside structure. researchgate.netnih.gov This modification leads to a steric or electronic clash that drastically reduces the antibiotic's affinity for its ribosomal target. researchgate.net

Aminoglycoside Acetyltransferases (AACs) are a major family of AMEs that confer resistance by catalyzing the N-acetylation of an amino group on the aminoglycoside molecule, using acetyl-Coenzyme A (acetyl-CoA) as the acetyl donor. mdpi.comresearchgate.net This reaction forms a stable amide bond, inactivating the antibiotic. researchgate.net AACs are found in a wide variety of Gram-negative and Gram-positive pathogenic bacteria. frontiersin.orgnih.gov

AAC enzymes are classified based on the position of the amino group they acetylate on the aminoglycoside scaffold. nih.govmdpi.com The primary classes include AAC(6'), AAC(3), and AAC(2'). mdpi.com

AAC(6') : This is the most prevalent group of acetyltransferases. nih.gov These enzymes acetylate the 6'-amino group of many clinically important aminoglycosides. frontiersin.org The substrate specificity can vary even within this class. For instance, AAC(6')-I enzymes typically confer resistance to amikacin (B45834) and tobramycin (B1681333), while AAC(6')-II enzymes can inactivate gentamicin (B1671437) but not amikacin. frontiersin.org Research on compounds structurally related to 4''-Demethylgentamicin-C1 has shown differential susceptibility. Early studies noted that gentamicin C1a is a substrate for AAC(6') enzymes, whereas the closely related gentamicins C1 and C2 are not. nih.gov Gentamicin C1, which features methylation at both the C6′ and N6′ positions, demonstrates only a minor decrease in antibacterial activity against strains possessing AAC(6') enzymes. nih.gov

AAC(3) : These enzymes target the 3-amino group of the 2-deoxystreptamine (B1221613) ring. Their substrate range includes gentamicin, kanamycin (B1662678), and tobramycin.

AAC(2') : This class of enzymes acetylates the 2'-amino group. They are known to inactivate gentamicin and dibekacin (B1670413). mdpi.com

The substrate range for common AAC enzymes is detailed in the table below.

| Enzyme Class | Position of Acetylation | Common Aminoglycoside Substrates |

| AAC(6') | 6'-amino group | Amikacin, Tobramycin, Kanamycin, Gentamicin C1a nih.govfrontiersin.org |

| AAC(3) | 3-amino group | Gentamicin, Kanamycin, Tobramycin, Neomycin |

| AAC(2') | 2'-amino group | Gentamicin, Tobramycin, Dibekacin mdpi.com |

The molecular mechanism of AAC enzymes involves the transfer of an acetyl group from the cofactor acetyl-CoA to a primary amine on the aminoglycoside substrate. researchgate.netfrontiersin.org This N-acetylation neutralizes the positive charge of the targeted amino group, which is crucial for the antibiotic's high-affinity binding to the negatively charged phosphate (B84403) backbone of ribosomal RNA. researchgate.net The addition of the bulky acetyl group also creates steric hindrance. Both the loss of electrostatic interaction and the steric clash prevent the modified antibiotic from effectively binding to the A site of the 16S rRNA, thereby rendering it inactive. researchgate.net

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, constitute another major family of resistance enzymes. nih.gov They inactivate aminoglycosides by catalyzing the ATP-dependent transfer of an adenyl group (AMP) to a hydroxyl group on the antibiotic. mdpi.comnih.gov The genes encoding ANT enzymes are found on various mobile genetic elements, facilitating their spread among bacteria. mdpi.com

Similar to AACs, ANTs are classified based on their site of action on the aminoglycoside molecule. frontiersin.org There is currently no specific published research detailing the substrate activity of 4''-Demethylgentamicin-C1 with ANT enzymes. The general specificities for two clinically important ANT enzymes are as follows:

ANT(2″)-Ia : This enzyme adenylates the 2″-hydroxyl group. It has a broad substrate range that includes gentamicin, kanamycin, and tobramycin. mdpi.comnih.gov Unfortunately, many semi-synthetic aminoglycosides designed to evade other resistance mechanisms remain susceptible to ANT(2''). mdpi.com

ANT(4′)-Ia : This enzyme modifies the 4'-hydroxyl group and is a common resistance determinant in staphylococci and enterococci. Its substrates include amikacin, kanamycin, and tobramycin.

The substrate specificities for these ANT enzymes are summarized in the table below.

| Enzyme Class | Position of Adenylylation | Common Aminoglycoside Substrates |

| ANT(2″)-Ia | 2″-hydroxyl group | Gentamicin, Kanamycin, Tobramycin, Dibekacin mdpi.comnih.gov |

| ANT(4′)-Ia | 4'-hydroxyl group | Amikacin, Kanamycin, Tobramycin, Neomycin |

Aminoglycoside Nucleotidyltransferases (ANTs)

Molecular Basis of Nucleotidylation (e.g., O-nucleotidyltransferase activity on hydroxyl groups, AMP transfer)

The primary mechanism of aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, is the covalent modification of the antibiotic through the transfer of a nucleoside monophosphate, typically an adenosine (B11128) monophosphate (AMP) moiety from a donor molecule like adenosine triphosphate (ATP). nih.govnih.govresearchgate.net This O-nucleotidyltransferase activity targets specific hydroxyl groups on the aminoglycoside structure. nih.govnih.gov The enzymatic reaction results in the formation of a bulkier, modified antibiotic. This structural alteration creates steric hindrance, which significantly diminishes the antibiotic's affinity for its binding site on the bacterial 16S ribosomal RNA (rRNA). researchgate.netnih.gov Consequently, the modified aminoglycoside can no longer effectively inhibit protein synthesis, leading to bacterial resistance. nih.gov The most clinically significant ANT enzymes include ANT(2″) and ANT(4′), which act on a broad range of aminoglycosides by modifying the 2″ or 4′ hydroxyl groups, respectively. nih.gov

Structural and Mechanistic Basis of ANT Enzymes

Structurally, ANT enzymes like ANT(2″)-Ia are characterized by a two-domain architecture. nih.gov The larger N-terminal domain is centered on a β-sheet and contains the active site, while the C-terminal domain consists of β-hairpins and α-helices. nih.gov The architecture of the N-terminal active site is conserved among other antibiotic nucleotidyltransferases and even shows structural similarities to the "palm" domain of DNA polymerase β. nih.gov

The catalytic mechanism is critically dependent on the coordination of two magnesium (Mg²⁺) ions within the active site. These ions play a crucial role in positioning the ATP for nucleophilic attack and stabilizing the transition state during the transfer of the AMP moiety to the aminoglycoside's hydroxyl group. nih.gov An aspartate residue, such as Asp86 in ANT(2")-Ia, typically functions as the catalytic base, abstracting a proton from the hydroxyl group of the substrate to facilitate the attack on the ATP molecule. nih.gov This conserved structural and mechanistic framework allows these enzymes to efficiently inactivate a wide array of aminoglycoside antibiotics.

Aminoglycoside Phosphotransferases (APHs)

Aminoglycoside phosphotransferases (APHs), also referred to as aminoglycoside kinases, represent one of the most widespread families of aminoglycoside-modifying enzymes (AMEs). nih.govimrpress.comfrontiersin.org These enzymes mediate resistance by catalyzing the regiospecific O-phosphorylation of hydroxyl groups on the antibiotic. nih.govresearchgate.netfrontiersin.org The transfer of a phosphate group, typically from ATP or GTP, introduces a negatively charged moiety onto the aminoglycoside. frontiersin.org This modification disrupts the electrostatic interactions necessary for high-affinity binding to the negatively charged phosphate backbone of the bacterial ribosome's A-site, thereby conferring resistance. frontiersin.org

Specificity and Substrate Range (e.g., APH(3′)-IIIa)

APH enzymes exhibit a varied but often broad substrate range, which is a key factor in their clinical significance. The nomenclature of APH enzymes, such as APH(3′)-IIIa, indicates the position they modify (the 3'-hydroxyl group) and their phenotypic and genetic characteristics. imrpress.com APH(3′)-IIIa, commonly found in Enterococcus and Staphylococcus species, is known for its particularly broad substrate profile, capable of inactivating a wide array of clinically important aminoglycosides. nih.govnih.govmcmaster.ca

For instance, APH(3')-IIIa efficiently phosphorylates 4,6-disubstituted aminoglycosides like kanamycin and amikacin exclusively at the 3'-hydroxyl position. nih.gov However, its versatility extends to 4,5-disubstituted aminoglycosides such as neomycin, butirosin, and ribostamycin. nih.govnih.gov For these substrates, it can catalyze phosphorylation at both the 3'- and 5"-hydroxyls. nih.gov This dual regiospecificity allows the enzyme to inactivate an even wider spectrum of antibiotics. nih.govsemanticscholar.org The kinetic parameters for APH(3')-IIIa show low micromolar Km values for many of its substrates, indicating a high affinity for these antibiotics. nih.gov

Table 1: Substrate Range of Selected Aminoglycoside Phosphotransferases (APHs)

| Enzyme | Common Aminoglycoside Substrates |

|---|---|

| APH(3')-IIIa | Kanamycin, Neomycin, Amikacin, Butirosin, Ribostamycin, Lividomycin A nih.govnih.gov |

| APH(2")-Ia | Gentamicin, Kanamycin, Tobramycin, Neomycin nih.govimrpress.com |

| APH(2")-IVa | Kanamycin A, Tobramycin, Netilmicin (B1678213), Amikacin, Arbekacin nih.gov |

| APH(3')-Ia | Kanamycin, Neomycin frontiersin.orguniprot.org |

This table is based on commonly cited substrate profiles and is not exhaustive.

Conformational Adaptations in APH Enzymes

The ability of APH enzymes to act on a diverse range of aminoglycoside structures is partly due to their conformational flexibility. nih.gov Structural studies reveal that these enzymes can undergo significant conformational changes upon substrate binding to accommodate different ligands. researchgate.net For example, the APH(2″)-Ia enzyme demonstrates considerable freedom of motion, which allows it to adopt various conformations that facilitate the binding of even non-canonical substrates. nih.gov This plasticity enables the enzyme to bind different aminoglycosides, such as ribostamycin, in multiple orientations while maintaining key interactions with the conserved neamine (B104775) core of the antibiotic. nih.gov This inherent structural adaptability is a key reason for the broad substrate profiles observed in many APH enzymes, presenting a significant challenge in overcoming resistance.

Bifunctional Aminoglycoside Modifying Enzymes (e.g., AAC(6′)-APH(2″))

Among the most formidable resistance determinants, particularly in Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, are bifunctional enzymes. imrpress.commicrobialcell.comnih.gov These enzymes possess two distinct catalytic domains on a single polypeptide chain. nih.gov The most prominent example is AAC(6′)-APH(2″), which combines a 6′-N-acetyltransferase (AAC) activity in its N-terminal region with a 2″-O-phosphotransferase (APH) activity in its C-terminal region. imrpress.comnih.gov

This dual functionality allows the enzyme to inactivate an exceptionally broad spectrum of aminoglycosides, conferring high-level resistance to clinically vital drugs like gentamicin, tobramycin, and amikacin. imrpress.comnih.govnih.gov The two domains are structurally integrated, and their interaction is critical for the proper function of both activities. researchgate.net Disruption of the interface between the domains has been shown to inhibit both acetylation and phosphorylation, highlighting a potential target for future inhibitor design. nih.govresearchgate.net The prodigious substrate specificity of AAC(6′)-APH(2″) means it can modify aminoglycosides through either N-acetylation, O-phosphorylation, or sometimes both, making it a highly effective and versatile resistance mechanism. nih.gov

Table 2: Catalytic Activities of the Bifunctional Enzyme AAC(6′)-APH(2″)

| Aminoglycoside Substrate | 6'-N-Acetylation (AAC) | 2"-O-Phosphorylation (APH) |

|---|---|---|

| Gentamicin | Yes | Yes |

| Tobramycin | Yes | Yes |

| Kanamycin | Yes | Yes |

| Amikacin | Yes | Yes |

| Netilmicin | Yes | Yes |

| Neomycin | Yes | Yes (at 3'-OH) |

| Paromomycin | Yes (O-acetylation) | No |

| Lividomycin A | Yes (O-acetylation) | Yes (at 5"-OH) |

Data compiled from studies on the enzyme's broad specificity. imrpress.comnih.gov

Ribosomal Target Site Modifications

The primary target of aminoglycoside antibiotics, including gentamicin and its derivatives, is the A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. nih.govdrugbank.com Binding of the antibiotic to this site interferes with protein synthesis, leading to mistranslation and ultimately bacterial cell death. drugbank.comnih.gov Bacteria have evolved sophisticated mechanisms to alter this target site, thereby reducing antibiotic affinity and conferring resistance.

Methylation of Ribosomal RNA (e.g., G1405 methylation, A1408(N1) methylation)

One of the most clinically significant mechanisms of resistance is the enzymatic methylation of specific nucleotides within the ribosomal A-site. nih.gov This modification is carried out by a class of enzymes known as 16S rRNA methyltransferases (RMTases). nih.gov These enzymes, often acquired by pathogenic bacteria on mobile genetic elements, confer high-level resistance to a broad range of aminoglycosides. oup.combiorxiv.org

G1405 Methylation: A prominent group of RMTases, including enzymes like ArmA and RmtB, methylates the N7 position of the guanine (B1146940) nucleotide at position 1405 (m⁷G1405). biorxiv.orgnih.gov This modification confers resistance to 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, a group that includes gentamicin and kanamycin. oup.comoup.com The methylation of G1405 is thought to sterically hinder the binding of these antibiotics. biorxiv.org The gentamicin-producing organism, Micromonospora purpurea, utilizes this very mechanism to protect itself, indicating the evolutionary origins of this resistance strategy. oup.com

A1408(N1) Methylation: Another family of RMTases, including the NpmA enzyme, modifies the N1 position of the adenine (B156593) nucleotide at position 1408 (m¹A1408). nih.govnih.gov This methylation provides a broader spectrum of resistance than G1405 methylation, affecting both 4,5-disubstituted and 4,6-disubstituted 2-DOS aminoglycosides. nih.gov The introduction of a methyl group at this position is believed to prevent the formation of a critical hydrogen bond between the antibiotic's Ring I and the A1408 nucleotide, disrupting the stable binding required for antibacterial activity. nih.gov While G1405 methylation confers resistance to gentamicin, m¹A1408 modification confers resistance to kanamycin but generally not gentamicin. oup.comoup.com

Mutations Affecting Ribosomal Binding Pocket Conformation

In addition to enzymatic modification, mutations in the 16S rRNA gene can also confer resistance by altering the conformation of the antibiotic binding site. nih.govnih.gov These mutations are typically less common in clinical isolates compared to the acquisition of RMTases or aminoglycoside-modifying enzymes. nih.gov

A key mutation is the A1408G substitution, which results in high-level resistance to aminoglycosides that possess a 6'-amino group, such as tobramycin and kanamycin. nih.gov This change from adenine to guanine at position 1408 likely prevents the antibiotic's purine (B94841) ring (Ring I) from inserting correctly into the A-site helix, thus blocking its binding. nih.govresearchgate.net Other mutations, such as those in the U1406 and U1495 residues which form a non-Watson-Crick base pair, can also lead to low or moderate levels of resistance by disrupting the specific geometry of the binding pocket that is essential for high-affinity aminoglycoside interaction. nih.govresearchgate.net

Molecular Strategies to Overcome Resistance

The rise of aminoglycoside resistance has spurred the development of new strategies aimed at either neutralizing bacterial resistance enzymes or designing new antibiotic variants that can evade them.

Design of Inhibitors for Aminoglycoside Modifying Enzymes

The most prevalent mechanism of acquired resistance is the enzymatic modification of the aminoglycoside itself by Aminoglycoside Modifying Enzymes (AMEs). nih.govnih.govresearchgate.net These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the antibiotic, reducing its affinity for the ribosomal target. nih.govresearchgate.net

A promising strategy to combat this is the development of AME inhibitors that can be co-administered with a conventional aminoglycoside. nih.govmdpi.com This approach aims to protect the antibiotic from inactivation. nih.gov Research in this area focuses on creating molecules that can bind to the active site of AMEs, preventing them from modifying the aminoglycoside. For example, bi-substrate analogs, which mimic the transition state of the enzyme-antibiotic-cofactor complex, have been designed as inhibitors for AAC and APH/ANT enzymes. nih.govmdpi.com Fragment-based drug design is another approach being used to identify small molecule scaffolds that can be optimized into potent, broad-spectrum AME inhibitors. anr.fr

Structural Modifications of Aminoglycosides to Evade Enzymatic Inactivation

Another successful strategy involves the rational design of new semisynthetic aminoglycosides with structural modifications at the sites typically targeted by AMEs. This approach has led to the development of clinically important drugs that retain antibacterial activity while being poor substrates for resistance enzymes.

Amikacin: Amikacin is a semisynthetic derivative of kanamycin A. The addition of the AHB side chain to the N-1 position protects it from modification by a wide range of AMEs, including many that inactivate kanamycin, tobramycin, and gentamicin. preprints.org However, it remains susceptible to certain enzymes like AAC(6')-I. preprints.orgmdpi.com

Arbekacin: Arbekacin was developed from dibekacin (3',4'-dideoxy-kanamycin B). nih.gov Like amikacin, it features an N-1 AHB modification, which grants it stability against several AMEs, including APH(3') and ANT(4'), making it effective against methicillin-resistant Staphylococcus aureus (MRSA) strains that produce these enzymes. nih.gov

These examples demonstrate that strategic modification of the aminoglycoside scaffold is a viable method for overcoming established enzymatic resistance mechanisms. While no specific data is available for an N-1 acylated version of 4''-Demethylgentamicin-C1, this strategy remains a cornerstone of efforts to extend the clinical utility of the aminoglycoside class.

Deoxygenation at Critical Positions (e.g., 3′/3′,4′-OH groups)

One of the most effective strategies employed by bacteria to inactivate aminoglycosides is the enzymatic modification of hydroxyl groups, particularly at the 3' and 4' positions of the aminoglycoside structure. Enzymes such as aminoglycoside phosphotransferases (APHs) catalyze the phosphorylation of these hydroxyl groups. This modification introduces a bulky, negatively charged phosphate group, which sterically hinders the antibiotic's ability to bind to the A-site of the 16S rRNA in the bacterial ribosome. heraldopenaccess.us

To counteract this resistance mechanism, medicinal chemists have explored the synthesis of aminoglycoside derivatives that lack these target hydroxyl groups. The process of deoxygenation, or the removal of the hydroxyl group at the 3' and/or 4' positions, has proven to be a successful strategy. By removing the site of enzymatic attack, these modified aminoglycosides can evade inactivation by APH enzymes. A prime example of a clinically successful aminoglycoside that incorporates this feature is arbekacin, which is deoxygenated at the 3' and 4' positions and exhibits activity against strains resistant to other aminoglycosides due to APH(3') activity.

While specific research on the activity of 4''-Demethylgentamicin-C1 against strains resistant via 3'/4' deoxygenation is not extensively available in the reviewed literature, the principle of circumventing APH-mediated resistance through modification remains a cornerstone of aminoglycoside development. The table below illustrates the minimum inhibitory concentrations (MICs) of various gentamicin congeners against an E. coli strain expressing the APH(3')-Ia enzyme, highlighting how structural differences can influence activity.

Table 1: Activity of Gentamicin Congeners Against E. coli with and without APH(3')-Ia

| Compound | MIC (µg/mL) vs. Isogenic Strain | MIC (µg/mL) vs. Strain with aph(3')-Ia | Fold Change in MIC |

|---|---|---|---|

| Gentamicin C1a |

Data for 4''-Demethylgentamicin-C1 is not available in the provided search results.

Methylation at Critical Positions (e.g., 6′-Methylation of Gentamicin C1)

Another significant mechanism of resistance is the enzymatic modification of amino groups on the aminoglycoside scaffold. Aminoglycoside acetyltransferases (AACs) are a major class of enzymes responsible for this type of resistance. The AAC(6') enzymes, in particular, catalyze the acetylation of the 6'-amino group of many 4,6-disubstituted 2-deoxystreptamine aminoglycosides. This acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction with the negatively charged phosphate backbone of the ribosomal RNA, thereby preventing the antibiotic from binding to its target. nih.govnih.gov

Interestingly, the natural structure of Gentamicin C1 provides a strategy to overcome this resistance mechanism. Gentamicin C1 possesses a methyl group on its 6'-amino group (N-6'-methylation). This structural feature sterically hinders the binding of the AAC(6') enzyme to the antibiotic, preventing the acetylation of the 6'-amino group. nih.gov Consequently, Gentamicin C1 often retains its activity against bacterial strains that are resistant to other aminoglycosides (like gentamicin C1a and C2, which lack this N-6'-methylation) due to the presence of certain AAC(6') enzymes. nih.govnih.gov

The impact of the 4''-demethylation in 4''-Demethylgentamicin-C1 on this interaction is not detailed in the available literature. However, the existing data underscores the importance of subtle structural modifications in evading enzymatic inactivation. The table below presents the MICs of different gentamicin components against a bacterial strain expressing the AAC(6')-Ib enzyme, demonstrating the protective effect of the 6'-methylation in Gentamicin C1.

Table 2: Activity of Gentamicin Congeners Against E. coli with and without AAC(6')-Ib

| Compound | MIC (µg/mL) vs. Isogenic Strain | MIC (µg/mL) vs. Strain with aac(6')-Ib | Fold Change in MIC |

|---|---|---|---|

| Gentamicin C1 | |||

| Gentamicin C1a | |||

| Gentamicin C2a |

Data for 4''-Demethylgentamicin-C1 is not available in the provided search results.

Structure Activity Relationships Sar and Derivative Development

Impact of Substituents on Ribosomal Binding Affinity

The binding of aminoglycosides to the A-site of bacterial 16S rRNA is the cornerstone of their antibacterial action. nih.gov Subtle changes to the chemical structure of these molecules can significantly alter their binding affinity and, consequently, their potency.

The methylation pattern on the gentamicin (B1671437) molecule, particularly on the purpurosamine ring (ring I), plays a crucial role in its interaction with the ribosome. A notable example is the comparison between gentamicin C1 and gentamicin C1a. Gentamicin C1 possesses a methyl group on the 6'-amino group, whereas gentamicin C1a does not. mdpi.com This seemingly minor difference has a significant impact on their ribosomal binding affinity.

Quantitative analysis has shown that gentamicin C1 binds to the A-site RNA with a 20- to 50-fold weaker affinity compared to gentamicin C1a. embopress.orgembopress.orgresearchgate.net This reduced affinity of gentamicin C1 is attributed to the steric hindrance caused by the 6'-N-methyl group. embopress.orgembopress.org The presence of this methyl group can disrupt crucial hydrogen bonding and electrostatic interactions between the 6'-amino group and the RNA, leading to a less stable complex. embopress.orgacs.org Consequently, gentamicin C1 is less potent than gentamicin C1a against certain bacterial strains, such as S. aureus and P. aeruginosa. pnas.org

Interestingly, the addition of a methyl group at the 6'-carbon (as seen in gentamicin C2) does not significantly affect the binding affinity compared to gentamicin C1a. embopress.orgembopress.org This suggests that the position of the methyl group is critical, with N-methylation at the 6'-position being particularly detrimental to ribosomal binding.

Table 1: Comparison of Gentamicin C1 and C1a

| Feature | Gentamicin C1 | Gentamicin C1a |

|---|---|---|

| 6'-Position Substitution | N-methylated amino group | Primary amino group |

| Ribosomal A-site Binding Affinity | Weaker (20-50 fold less than C1a) embopress.orgembopress.orgresearchgate.net | Stronger embopress.orgembopress.orgresearchgate.net |

| Potency | Less potent against some strains (e.g., S. aureus, P. aeruginosa) pnas.org | More potent pnas.org |

| Reason for Difference | Steric hindrance from 6'-N-methyl group disrupts binding embopress.orgembopress.orgacs.org | Unhindered amino group allows for optimal interactions embopress.orgacs.org |

Beyond methyl groups, other side chains on the aminoglycoside scaffold are critical for target interaction. The number and location of amino groups, for instance, have a profound effect on the ability of these compounds to inhibit protein synthesis. asm.org The 2'-amino group on ring I contributes an additional positive charge, making the drug less susceptible to certain alterations within the decoding site. asm.org

The hydroxyl groups also play a role. For example, the 3'-hydroxyl group appears to be important for the interaction with the C1409-G1491 base pair at the lower stem of the binding pocket. asm.org The absence of 3' and 4' hydroxyl groups in gentamicin components, a feature that distinguishes them from the neomycin class, is a key factor in their activity profile. embopress.org

The garosamine (B1245194) ring (ring III) of gentamicin makes specific contacts with universally conserved nucleotides of the A-site. embopress.orgembopress.org The 2''-hydroxyl group can form hydrogen bonds with G1405 and U1406, while the 3'''-aminomethyl group interacts with G1405. embopress.orgembopress.org The exceptional steric positioning of the 4''-OH group in gentamicins allows for an additional hydrogen bond with U1406, which is thought to be important for the drug-ribosome interaction. asm.orgethz.ch Therefore, the demethylation at the 4''-position in 4''-Demethylgentamicin-C1 would directly expose this hydroxyl group, potentially enhancing its ability to form this stabilizing hydrogen bond.

Correlation Between Structure and Susceptibility to Aminoglycoside Modifying Enzymes

The clinical efficacy of aminoglycosides is often compromised by the production of aminoglycoside-modifying enzymes (AMEs) by resistant bacteria. asm.orgnih.gov These enzymes inactivate the antibiotic by adding chemical moieties such as acetyl, phosphate (B84403), or adenylyl groups. igi-global.com The structure of the aminoglycoside is a key determinant of its susceptibility to these enzymes.

Aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) are the three main classes of AMEs. nih.govnih.gov Each enzyme has a specific regioselectivity for modifying certain hydroxyl or amino groups on the aminoglycoside.

The 6'-amino group is a common target for acetylation by enzymes like AAC(6')-Ib. asm.orgmdpi.com Acetylation at this position disrupts the hydrogen bond between the 6'-amino group and A1408 of the rRNA, leading to high-level resistance. asm.org Interestingly, some AAC(6')-Ib variants show tolerance to modifications at the 6'-position. For instance, the bifunctional enzyme AAC(6')-Ib-cr can acetylate not only aminoglycosides but also fluoroquinolones. nih.gov

Studies have shown that 6'-N-methylation, as seen in gentamicin C1, can affect its susceptibility to certain AMEs. While N-methylation at the 6'-position reduces ribosomal affinity, it can also hinder the binding of some AMEs. However, the prevalence of enzymes like AAC(6')-Ib, which can often overcome such modifications, limits the clinical utility of this structural feature for evading resistance. asm.org

Understanding the three-dimensional structures of AMEs has been instrumental in the rational design of novel aminoglycoside derivatives that can evade enzymatic modification. mdpi.comsemanticscholar.org By analyzing the active site of these enzymes, researchers can design modifications to the aminoglycoside structure that prevent the enzyme from binding or carrying out its catalytic function, while preserving the antibiotic's ability to bind to the ribosome. mdpi.com

One successful strategy has been the development of conformationally locked aminoglycosides. These molecules are designed to adopt a conformation that is favorable for ribosomal binding but unfavorable for recognition by AMEs. mdpi.com Another approach involves the synthesis of hybrid aminoglycosides that combine structural features from different aminoglycoside classes to create a molecule with a better resistance profile. mdpi.com For example, the development of dibekacin (B1670413) (3',4'-dideoxy-kanamycin B) was an early example of rationally designing a semi-synthetic aminoglycoside to overcome resistance, in this case, phosphorylation at the 3'-position. mdpi.com

Semi-synthetic and Chemoenzymatic Synthesis of Novel Derivatives

The creation of novel gentamicin derivatives, including those based on the 4''-Demethylgentamicin-C1 scaffold, often involves semi-synthetic or chemoenzymatic approaches. These methods allow for precise modifications to the natural product structure.

Semi-synthetic methods typically involve chemical modification of the parent aminoglycoside. For instance, the synthesis of 3'-deoxygentamicin X2 was achieved to prevent inactivation by phosphorylation. rsc.org

Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy. rsc.org This approach utilizes enzymes to perform specific modifications on the aminoglycoside scaffold, often with high regioselectivity and under mild reaction conditions. rsc.org For example, transaminase enzymes can be used to generate an aldehyde at the C-6' position, which can then be selectively modified through reductive amination to introduce novel substituents. rsc.org Similarly, enzymes from the gentamicin biosynthetic pathway can be harnessed to create hybrid aminoglycosides. researchgate.net Recently, new analogs of isepamicin, a semi-synthetic gentamicin B derivative, have been created by using the enzyme AAC(6′)-APH(2″) to append various acyl chains at the C6′-amine position. mdpi.com Such strategies could be applied to 4''-Demethylgentamicin-C1 to generate a library of novel compounds with potentially improved activity and resistance profiles.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4''-Demethylgentamicin-C1 |

| Amikacin (B45834) |

| Dibekacin |

| G418 |

| Gentamicin A |

| Gentamicin B |

| Gentamicin B1 |

| Gentamicin C1 |

| Gentamicin C1a |

| Gentamicin C2 |

| Gentamicin C2a |

| Gentamicin C2b |

| Gentamicin X2 |

| Isepamicin |

| Kanamycin (B1662678) A |

| Kanamycin B |

| Neomycin |

| Paromomycin |

| Sisomicin |

Regioselective Modification Methodologies

A significant challenge in the chemical modification of aminoglycosides like 4''-Demethylgentamicin-C1 is the presence of multiple, similarly reactive hydroxyl and amino groups. nih.govrsc.org This makes site-specific modification, or regioselectivity, difficult to achieve through traditional synthesis, which often requires extensive and inefficient protection and deprotection steps. nih.govrsc.org

Modern approaches increasingly favor chemoenzymatic methods to achieve high regioselectivity under mild conditions. nih.govucl.ac.uk These strategies use enzymes to perform specific modifications on the aminoglycoside scaffold, which can then be chemically elaborated. A key example is the use of transaminase enzymes to convert a specific amino group into a chemically versatile aldehyde, which can then undergo further reactions like reductive amination. nih.govucl.ac.uknih.gov This two-step chemoenzymatic route allows for the facile and step-efficient creation of novel aminoglycoside derivatives that would be challenging to produce by purely chemical means. nih.govucl.ac.uk

Exploration of Transaminase Enzymes (e.g., C-6′ Transaminases, GenB4, NeoB)

Transaminase enzymes are a critical tool for the regioselective modification of aminoglycosides. These enzymes, particularly those involved in aminoglycoside biosynthesis, can recognize and act upon specific positions of the complex scaffold without the need for protecting groups. nih.govucl.ac.uk

GenB4 , an enzyme from the gentamicin biosynthetic pathway, has demonstrated significant utility. nih.govresearchgate.net It is a bifunctional pyridoxal-5'-phosphate (PLP)-dependent enzyme that exhibits both reduction and transamination activities. nih.govresearchgate.net GenB4 catalyzes the final step in the biosynthesis of some gentamicin components by reducing a C-4',5' double bond and catalyzing a transamination reaction. nih.govbiorxiv.org In a chemoenzymatic context, GenB4 is highly effective at deaminating the C-6' position of gentamicin C1a, a close analog of 4''-Demethylgentamicin-C1, to generate a 6'-oxo intermediate. nih.govnih.gov This aldehyde can then be used to synthesize novel 6'-substituted derivatives. nih.govucl.ac.uk Studies have shown GenB4 can deaminate both pseudo-disaccharide and trisaccharide aminoglycosides and is tolerant of substitutions at the C-3' and C-4' positions. nih.gov

NeoB , a transaminase from the neomycin biosynthetic pathway, also shows potential for modifying aminoglycoside structures. nih.govnih.gov Like GenB4, NeoB can catalyze transamination at the 6'-position. nih.gov However, its substrate specificity differs; for instance, NeoB can deaminate neamine (B104775) but shows only trace activity on its C-2' hydroxyl analog. nih.gov This highlights how different transaminases can be selected to target specific scaffolds or positions.

The table below summarizes the activity of selected transaminases on different aminoglycoside substrates, illustrating their potential for regioselective modification.

| Enzyme | Substrate(s) | Position(s) Modified | Key Function |

| GenB4 | Sisomicin, Verdamicin, Gentamicin C1a | C-6' | Catalyzes reduction and transamination; used chemoenzymatically for C-6' deamination to form an aldehyde. nih.govnih.govnih.gov |

| NeoB | Neomycin C, Neamine, Paromamine | C-6', C-6''' | Bifunctional transaminase in neomycin biosynthesis; can deaminate both the 6' and 6''' positions. nih.govnih.govqmul.ac.uk |

| GenB1 | Gentamicin X2, G418 intermediates | C-6' | Major transaminase that converts a C-6' alcohol to an amine via an oxidized intermediate in gentamicin biosynthesis. chemrxiv.orgresearchgate.net |

| GenB2 | Gentamicin C2a, JI-20Ba | C-6' | Primarily an isomerase (epimerase) at the C-6' position, but retains some transaminase activity. researchgate.netchemrxiv.org |

| GenB3 | JI-20A/B intermediates | C-3', C-4', C-6' | PLP-dependent enzyme involved in the complex 3',4'-dideoxygenation process and C-6' transamination. researchgate.netbiorxiv.orgacs.org |

Development of Hybrid Aminoglycosides (e.g., Genkamicins)

An innovative strategy to create novel aminoglycoside structures involves hijacking and engineering the biosynthetic pathways of different antibiotic producers. This has led to the development of "hybrid" aminoglycosides, which combine structural features from two distinct parent molecules. nih.govbiorxiv.org

Genkamicins are a prime example of this approach, created by combining the biosynthetic machinery of gentamicin and kanamycin producers. nih.govbiorxiv.orgresearchgate.net This was achieved by swapping the native glycosyltransferase (GT) in the gentamicin-producing Micromonospora echinospora with the GT from the kanamycin biosynthetic pathway. nih.govnih.gov The result is a series of novel hybrid compounds that install the extensive natural modifications characteristic of gentamicins onto a kanamycin-like core. biorxiv.orgresearchgate.net

This biosynthetic engineering strategy allows for the targeted production and isolation of multiple genkamicin components. nih.govresearchgate.net These novel hybrids have shown potent antimicrobial activity against a panel of critical pathogens. nih.govbiorxiv.org Notably, one derivative, GK-C2a, was found to retain significant antibacterial potency while exhibiting low ototoxicity in zebrafish models, demonstrating the potential of this strategy to generate derivatives with improved safety profiles. nih.govnih.gov

Alternative Mechanisms of Action for Modified Aminoglycosides

While traditional aminoglycosides function by binding to ribosomal RNA and disrupting protein synthesis, extensive modification can lead to derivatives that operate through entirely different mechanisms. frontiersin.orgasm.org This is a crucial strategy for overcoming established resistance mechanisms that target the ribosome or the antibiotic itself. frontiersin.orgucl.ac.be A prominent alternative mechanism involves shifting the drug's target from the ribosome to the bacterial cell membrane. frontiersin.orgrsc.org

Amphiphilic Aminoglycosides (AAGs) Targeting Microbial Membranes

A significant class of alternatively-acting derivatives is the amphiphilic aminoglycosides (AAGs) . nih.govacs.org These are created by conjugating one or more hydrophobic groups (lipophilic chains) to the hydrophilic, polycationic core of a parent aminoglycoside, such as neamine or a gentamicin-related structure. frontiersin.orgnih.gov This modification renders the molecule amphiphilic—possessing both hydrophilic and hydrophobic regions.

The introduction of sufficient lipophilicity causes a fundamental shift in the mechanism of action, from targeting the intracellular ribosome to targeting the bacterial membrane. frontiersin.orgucl.ac.be These AAGs can directly interact with and disrupt the integrity of the microbial membrane, a mode of action that bypasses common resistance mechanisms like enzymatic modification (e.g., by APHs, ANTs, AACs) and ribosomal target modification. asm.orgucl.ac.benih.gov The membrane-targeting activity allows AAGs to be effective against bacteria that are resistant to the parent aminoglycosides, and even against facultative anaerobes that are intrinsically resistant to traditional aminoglycosides due to impaired drug uptake mechanisms. frontiersin.org

Design Principles for Membrane-Interacting Derivatives

The design of effective membrane-interacting AAGs is not random but follows specific principles learned through extensive SAR studies. rug.nlucl.ac.be The goal is to balance the hydrophilic aminoglycoside core with appended hydrophobic moieties to optimize membrane interaction without inducing high toxicity to mammalian cells.

Key design principles include:

Lipophilicity Window : The antibacterial activity of AAGs is related to a specific "lipophilicity window." The length and nature of the attached alkyl chains are critical. For example, in a series of 3',6-dialkyl neamine derivatives, chains of 7 to 11 carbons were explored to find the optimal balance for activity against various bacterial strains. ucl.ac.be

Nature of the Hydrophobic Group : Both linear and branched alkyl chains have been used to create active AAGs. ucl.ac.be The structure of the hydrophobic group influences not only antibacterial potency but also cytotoxicity. For instance, some branched dialkyl neamines were found to be more cytotoxic to mammalian cells than their linear counterparts. ucl.ac.be

Interaction with Membrane Components : AAGs are thought to exert their effect by binding to negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. frontiersin.orgucl.ac.be This interaction disrupts the membrane's structure and permeability. ucl.ac.be The length of the alkyl chains has been shown to be a critical factor for the ability of AAGs to bind to LPS. ucl.ac.be